molecular formula C17H25N3O2 B269146 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide

Katalognummer B269146
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: CKRAFJJLFXNEHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide, also known as CAPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.

Wirkmechanismus

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide exerts its effects by binding to and modulating the activity of certain ion channels in the body. Specifically, it has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. It has also been shown to modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. However, one of the limitations of 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide is that it can be difficult to synthesize and purify, which could limit its widespread use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for research involving 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide. One area of interest is the development of new pain medications based on 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide's analgesic properties. Another area of interest is the development of new treatments for neurological disorders based on 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide's ability to modulate the activity of certain ion channels in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide, as well as its potential limitations and drawbacks.

Synthesemethoden

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine and propylamine with benzoyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use in medicinal chemistry and drug development. 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
In addition to its medicinal properties, 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide has also been studied for its potential applications in neuroscience. Studies have shown that 4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide can modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

Produktname

4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide

Molekularformel

C17H25N3O2

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-(cyclohexylcarbamoylamino)-N-propylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-2-12-18-16(21)13-8-10-15(11-9-13)20-17(22)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

CKRAFJJLFXNEHC-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.